molecular formula C7H11N3O3S B8728936 4-(1H-imidazol-1-ylsulfonyl)morpholine

4-(1H-imidazol-1-ylsulfonyl)morpholine

Cat. No.: B8728936
M. Wt: 217.25 g/mol
InChI Key: DAXZJFWDADBUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylsulfonyl)morpholine is an organic compound that features both an imidazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-1-ylsulfonyl)morpholine is unique due to its dual functionality, combining the properties of both imidazole and morpholine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

4-imidazol-1-ylsulfonylmorpholine

InChI

InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2

InChI Key

DAXZJFWDADBUOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate (1.5 g, 3.0 mmol) was dissolved in acetonitrile (15 mL) and treated with morpholine (0.30 mL, 4.0 mmol) and stirred for 16 h at ambient temperature. The solvent was removed and the residue subjected to column chromatography (silica gel, heptane, ethyl acetate 1:1, 0:1) to yield 4-(imidazole-1-sulfonyl)-morpholine (0.62 g, 83%) as a white solid; MS: m/e=218.5 (M+H+).
Name
3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

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